2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(Z)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(Z)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a sulfinyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(Z)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Hydrazide Moiety: The hydrazide can be synthesized by reacting an ester with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the hydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(Z)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- **2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(Z)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The presence of the chlorine atom in 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(Z)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE may confer unique reactivity and biological activity compared to its methyl or bromo analogs. This could result in different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfinyl]-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S/c1-9(12-3-2-11(20)4-13(12)21)17-18-14(22)7-24(23)8-19-6-10(15)5-16-19/h2-6,20-21H,7-8H2,1H3,(H,18,22)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNKQLJOARQKIQ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CS(=O)CN1C=C(C=N1)Cl)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CS(=O)CN1C=C(C=N1)Cl)/C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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